4-Chloro-7-bromomethylbenz(a)anthracene
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Overview
Description
4-Chloro-7-bromomethylbenz(a)anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C15H16BrClN2O. It is a derivative of benz(a)anthracene, characterized by the presence of chloro and bromomethyl substituents on the aromatic ring. This compound is known for its significant role in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-bromomethylbenz(a)anthracene typically involves the bromination and chlorination of benz(a)anthracene. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-bromomethylbenz(a)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and bromomethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of this compound .
Scientific Research Applications
4-Chloro-7-bromomethylbenz(a)anthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and its potential role in carcinogenesis.
Medicine: Investigated for its potential use in developing anticancer drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-7-bromomethylbenz(a)anthracene involves its interaction with cellular components, leading to various biochemical effects. It can bind to DNA, causing mutations and potentially leading to carcinogenesis. The molecular targets include enzymes involved in DNA replication and repair, as well as signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromomethylbenz(a)anthracene
- 7-Methylbenz(a)anthracene
- 7-Bromomethyl-12-methylbenz(a)anthracene
Comparison
4-Chloro-7-bromomethylbenz(a)anthracene is unique due to the presence of both chloro and bromomethyl groups, which influence its chemical reactivity and biological activity. Compared to 7-bromomethylbenz(a)anthracene, it exhibits different reactivity patterns and potentially distinct biological effects. The addition of the chloro group can alter its interaction with biological targets, making it a valuable compound for studying structure-activity relationships .
Properties
CAS No. |
34346-99-1 |
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Molecular Formula |
C19H12BrCl |
Molecular Weight |
355.7 g/mol |
IUPAC Name |
7-(bromomethyl)-4-chlorobenzo[a]anthracene |
InChI |
InChI=1S/C19H12BrCl/c20-11-18-13-5-2-1-4-12(13)10-17-14-6-3-7-19(21)16(14)9-8-15(17)18/h1-10H,11H2 |
InChI Key |
DYAOQUBNQRBREA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2CBr)C(=CC=C4)Cl |
Origin of Product |
United States |
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